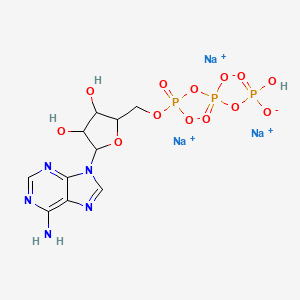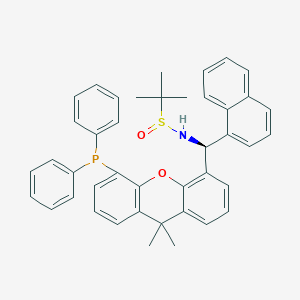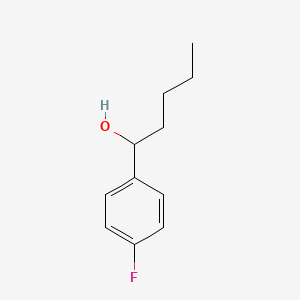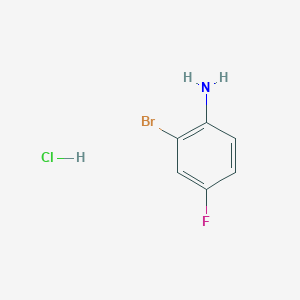
Adenosine 5'-triphosphate trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-triphosphate trisodium salt is a nucleotide that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including cellular respiration, muscle contraction, and biochemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate trisodium salt can be synthesized through enzymatic methods or chemical synthesis. Enzymatic synthesis involves the use of enzymes such as adenylate kinase and pyruvate kinase to catalyze the formation of adenosine 5’-triphosphate from adenosine diphosphate and inorganic phosphate. Chemical synthesis involves the phosphorylation of adenosine monophosphate using phosphorylating agents like phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods: Industrial production of adenosine 5’-triphosphate trisodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce adenosine 5’-triphosphate, which is then extracted and purified .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and enzymes like ATPases, resulting in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: Adenosine 5’-triphosphate can donate its phosphate groups to other molecules in the presence of kinases.
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of reactive oxygen species.
Major Products Formed:
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated intermediates and adenosine diphosphate.
Oxidation: Reactive oxygen species and oxidized nucleotides.
Applications De Recherche Scientifique
Adenosine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions and as a standard in bioluminescent assays.
Biology: It plays a critical role in cellular energy metabolism and is used to study cellular respiration and energy transfer.
Medicine: Adenosine 5’-triphosphate is used in the treatment of certain medical conditions, such as cardiac arrhythmias, and as a diagnostic tool in stress tests.
Industry: It is used in the food industry as a flavor enhancer and in the pharmaceutical industry for drug formulation
Mécanisme D'action
Adenosine 5’-triphosphate trisodium salt exerts its effects by acting as a primary energy carrier in cells. It transfers energy by hydrolyzing its high-energy phosphate bonds, releasing energy that is used to drive various cellular processes. The compound interacts with molecular targets such as ATPases, kinases, and adenylate cyclase, which are involved in energy metabolism, signal transduction, and cellular regulation .
Comparaison Avec Des Composés Similaires
Adenosine diphosphate (ADP): Similar structure but with two phosphate groups.
Adenosine monophosphate (AMP): Contains only one phosphate group.
Guanosine triphosphate (GTP): Similar structure but with guanine instead of adenine.
Uniqueness: Adenosine 5’-triphosphate trisodium salt is unique due to its role as the primary energy currency in cells. Unlike other nucleotides, it has three phosphate groups, which allows it to store and transfer more energy. Its ability to participate in a wide range of biochemical reactions makes it indispensable for cellular function .
Propriétés
Formule moléculaire |
C10H13N5Na3O13P3 |
|---|---|
Poids moléculaire |
573.13 g/mol |
Nom IUPAC |
trisodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 |
Clé InChI |
VGTKNLQPBHGQOU-UHFFFAOYSA-K |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)



![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)

![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)

![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)


